molecular formula C8H16Cl2O B3252643 Butane, 1,1'-oxybis[2-chloro- CAS No. 21835-61-0

Butane, 1,1'-oxybis[2-chloro-

Cat. No. B3252643
CAS RN: 21835-61-0
M. Wt: 199.11 g/mol
InChI Key: PKUIMEDORBCCTQ-UHFFFAOYSA-N
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Description

Butane, 1,1'-oxybis[2-chloro-'] is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in water and has a boiling point of 280°C. This compound is commonly used in laboratory experiments as a reagent and solvent due to its unique properties.

Mechanism of Action

The mechanism of action of butane, 1,1'-oxybis[2-chloro-'] is not fully understood. However, it is known to act as a chlorinating agent in organic synthesis reactions. It reacts with various functional groups such as alcohols, amines, and carboxylic acids to form chlorinated derivatives.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of butane, 1,1'-oxybis[2-chloro-']. However, it is known to be toxic and can cause skin irritation and respiratory problems if inhaled or ingested. Therefore, it should be handled with care in laboratory settings.

Advantages and Limitations for Lab Experiments

One of the main advantages of using butane, 1,1'-oxybis[2-chloro-'] in laboratory experiments is its ability to act as a chlorinating agent. This makes it useful in the preparation of various compounds. However, it is important to note that it is a toxic compound and should be handled with care. It is also relatively expensive compared to other reagents and solvents.

Future Directions

There are several future directions for research on butane, 1,1'-oxybis[2-chloro-']. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of its potential use as a disinfectant or antifungal agent. Additionally, further studies are needed to fully understand the mechanism of action and the potential toxic effects of this compound.
Conclusion:
In conclusion, butane, 1,1'-oxybis[2-chloro-'] is a useful reagent and solvent in laboratory experiments. It is commonly used in organic synthesis reactions and has unique chlorinating properties. However, it is important to handle this compound with care due to its toxicity. Further research is needed to fully understand its mechanism of action and potential applications in various fields.

Scientific Research Applications

Butane, 1,1'-oxybis[2-chloro-'] is commonly used in scientific research as a reagent and solvent. It is particularly useful in organic synthesis reactions as a dehydrating agent and as a chlorinating agent. It is also used in the preparation of various compounds such as esters, ethers, and amides.

properties

IUPAC Name

2-chloro-1-(2-chlorobutoxy)butane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16Cl2O/c1-3-7(9)5-11-6-8(10)4-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUIMEDORBCCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COCC(CC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901310645
Record name 1,1′-Oxybis[2-chlorobutane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21835-61-0
Record name 1,1′-Oxybis[2-chlorobutane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21835-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-Oxybis[2-chlorobutane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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